molecular formula C18H43IO5Si4 B14820454 TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I

TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I

Cat. No.: B14820454
M. Wt: 578.8 g/mol
InChI Key: OBTFIIYVPYFDOC-SFFUCWETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by multiple trimethylsilyl (TMS) groups attached to a glucose molecule, making it a derivative of glucose with significant modifications.

Properties

Molecular Formula

C18H43IO5Si4

Molecular Weight

578.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-iodo-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane

InChI

InChI=1S/C18H43IO5Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1

InChI Key

OBTFIIYVPYFDOC-SFFUCWETSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)I)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)I)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I typically involves the protection of hydroxyl groups on the glucose molecule using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS groups. The process involves multiple steps of protection and deprotection to achieve the desired substitution pattern on the glucose molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process involves rigorous purification steps, including column chromatography and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I undergoes various chemical reactions, including:

    Oxidation: The TMS groups can be selectively oxidized to form silanols.

    Reduction: The compound can be reduced to remove the TMS groups, reverting to the original glucose structure.

    Substitution: The TMS groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TMS groups leads to the formation of silanols, while reduction results in the removal of TMS groups, yielding glucose derivatives.

Scientific Research Applications

TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I exerts its effects involves the stabilization of the glucose molecule through the introduction of TMS groups. These groups protect the hydroxyl sites, allowing selective reactions to occur at other positions. The molecular targets and pathways involved include interactions with enzymes that recognize glucose derivatives, facilitating specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    TMS-protected glucose derivatives: Compounds with fewer TMS groups, such as TMS(-2)-glucose or TMS(-3)-glucose.

    Other silyl-protected sugars: Compounds where different silyl groups, such as tert-butyldimethylsilyl (TBDMS), are used for protection.

Uniqueness

TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]a-Glc1I is unique due to the specific pattern and number of TMS groups attached to the glucose molecule. This configuration provides enhanced stability and selectivity in chemical reactions compared to other silyl-protected sugars. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.